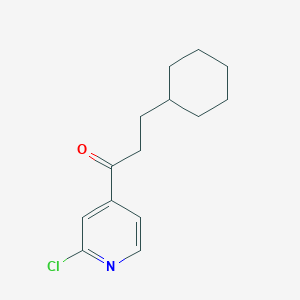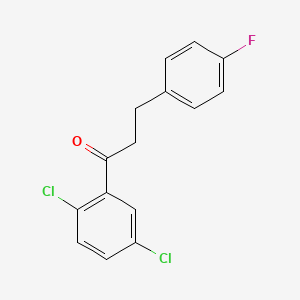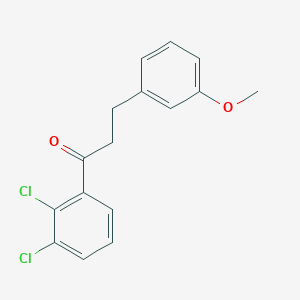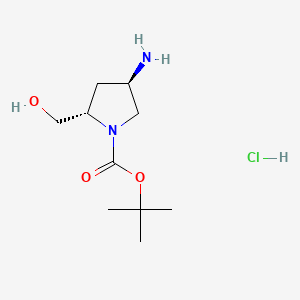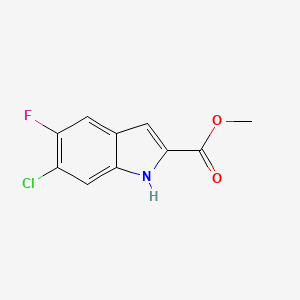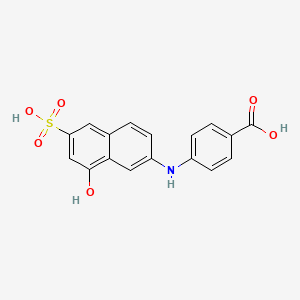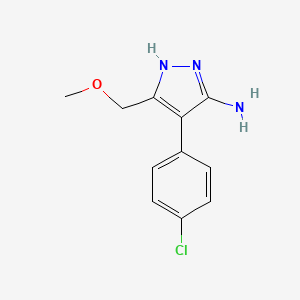
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, isocyanates like 4-chlorophenyl isocyanate can undergo [2+2] cycloaddition reactions with dihydrofuran to give bicyclic β-lactams .Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has been used in a variety of scientific research applications. It has been used as a probe to study the structure and dynamics of proteins, as a substrate for enzyme assays, and as a tool to study the pharmacological effects of drugs. Additionally, this compound has been used to study the effects of various environmental pollutants on the human body and to develop new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body, which leads to changes in their structure and activity. Additionally, this compound has been shown to interact with various enzymes, receptors, and transporters, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, this compound has been shown to have an anti-inflammatory effect, to stimulate the release of hormones, and to modulate the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and has low volatility. However, there are some limitations to using this compound in lab experiments. It is not very soluble in organic solvents, and it is not very stable at high temperatures.
Direcciones Futuras
There are several potential future directions for 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine research. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as the development of new drugs for the treatment of various diseases. Additionally, further research could be conducted to explore the potential environmental applications of this compound, such as its potential use as a pollutant sensor. Finally, further research could be conducted to explore the potential industrial applications of this compound, such as its potential use as a catalyst in chemical reactions.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLMSGFFDAALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586486 | |
| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
895010-44-3 | |
| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





